molecular formula C14H16N4O3S B563795 N-Acetyl Sulfamethazine-d4 CAS No. 1189891-99-3

N-Acetyl Sulfamethazine-d4

Cat. No. B563795
CAS RN: 1189891-99-3
M. Wt: 324.391
InChI Key: LJKAKWDUZRJNPJ-UGWFXTGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl Sulfamethazine-d4 is the deuterium labeled N-Acetyl sulfamethazine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of N-Acetyl Sulfamethazine-d4 is C14H12D4N4O3S, and its molecular weight is 324.39 .

Scientific Research Applications

Environmental Fate and Removal

N-Acetyl Sulfamethazine-d4 appears in wastewater due to human excretion. Environmental scientists study its fate in water treatment plants, soil, and aquatic ecosystems. Understanding its removal efficiency during wastewater treatment processes helps optimize removal methods and minimize environmental impact .

Mechanism of Action

Target of Action

N-Acetyl Sulfamethazine-d4 is a deuterium-labeled derivative of N-Acetyl Sulfamethazine . The primary target of N-Acetyl Sulfamethazine-d4, like other sulfonamides, is the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

N-Acetyl Sulfamethazine-d4, as a sulfonamide, acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS. This prevents the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in folic acid synthesis . As a result, bacterial growth is inhibited due to the lack of folic acid.

Biochemical Pathways

The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital component of the bacterial cell’s machinery for DNA synthesis, repair, and methylation. Therefore, the disruption of folic acid synthesis leads to a halt in these processes, inhibiting bacterial growth and reproduction .

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a heavier isotope of hydrogen, forms stronger bonds with carbon, which can slow down metabolic processes that involve breaking these bonds . This could potentially lead to changes in absorption, distribution, metabolism, and excretion (ADME) properties of the drug, and impact its bioavailability .

Result of Action

The primary result of N-Acetyl Sulfamethazine-d4’s action is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, the drug prevents the bacteria from carrying out vital cellular processes such as DNA synthesis, repair, and methylation . This leads to a halt in bacterial growth and can eventually result in bacterial death.

Action Environment

The action of N-Acetyl Sulfamethazine-d4, like other sulfonamides, can be influenced by environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as organic matter, can interact with the drug and affect its stability and efficacy

Safety and Hazards

N-Acetyl Sulfamethazine-d4 should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18)/i4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKAKWDUZRJNPJ-UGWFXTGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl Sulfamethazine-d4

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